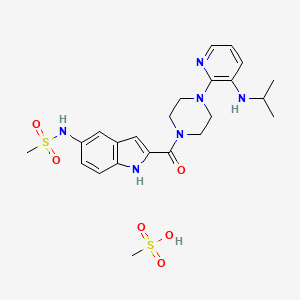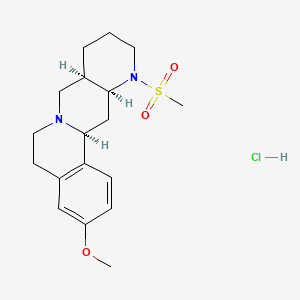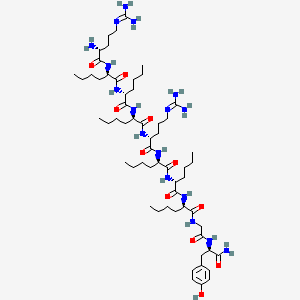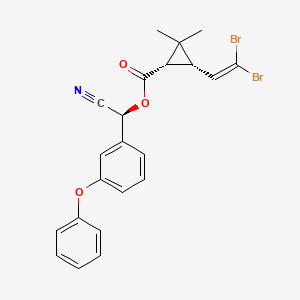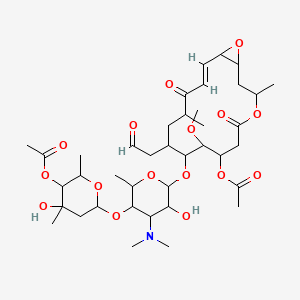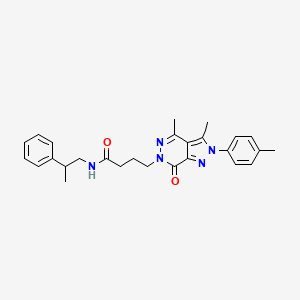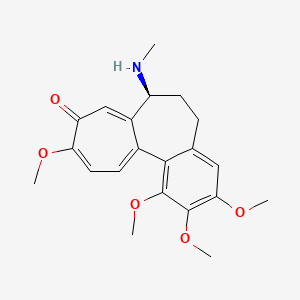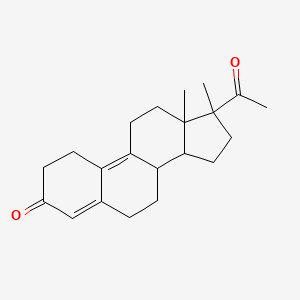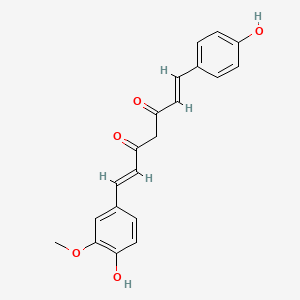
Desmethylcariprazin
Übersicht
Beschreibung
Desmethyl cariprazine is a major active metabolite of cariprazine, an atypical antipsychotic agent. Cariprazine is primarily used for the treatment of schizophrenia and bipolar disorder. Desmethyl cariprazine retains the pharmacological activity of its parent compound and contributes significantly to its therapeutic effects .
Wissenschaftliche Forschungsanwendungen
Desmethylcariprazin hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Referenzverbindung in analytischen Studien verwendet, um die Stoffwechselwege von Cariprazin zu verstehen.
Biologie: Wird auf seine Auswirkungen auf Neurotransmittersysteme untersucht, insbesondere auf Dopamin- und Serotoninrezeptoren.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung psychiatrischer Erkrankungen wie Schizophrenie und bipolarer Störung untersucht.
Industrie: Wird bei der Entwicklung pharmazeutischer Formulierungen und Stabilitätsstudien eingesetzt
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch partielle Agonismus an Dopamin-D2- und D3-Rezeptoren sowie an Serotonin-5-HT1A-Rezeptoren. Es wirkt auch als Antagonist an Serotonin-5-HT2A-Rezeptoren. Dieser einzigartige Wirkmechanismus trägt zu seiner Wirksamkeit bei der Behandlung sowohl positiver als auch negativer Symptome der Schizophrenie sowie manischer und depressiver Episoden im Zusammenhang mit bipolarer Störung bei .
Ähnliche Verbindungen:
Cariprazin: Die Muttersubstanz, die ähnliche pharmakologische Eigenschaften aufweist.
Dithis compound: Ein weiterer wichtiger Metabolit von Cariprazin mit ähnlichen Rezeptorbindungsprofilen.
Einzigartigkeit: this compound ist einzigartig in seiner höheren Selektivität für Dopamin-D3-Rezeptoren im Vergleich zu Cariprazin und Dithis compound. Diese Selektivität kann Vorteile bei der Behandlung kognitiver und funktioneller Beeinträchtigungen im Zusammenhang mit psychiatrischen Erkrankungen bieten .
Wirkmechanismus
Target of Action
Desmethyl cariprazine (DCAR) is a major active metabolite of cariprazine . It primarily targets dopaminergic D2 and D3 receptors and serotonergic 5-HT1A receptors . These receptors play a crucial role in regulating mood and behavior. DCAR also has moderate antagonistic properties at serotonergic 5-HT2A and 5-HT2B receptors, as well as histaminergic H1 receptors .
Mode of Action
DCAR functions as a partial agonist at its primary targets . This means it can act as either a functional agonist or functional antagonist depending on the surrounding neurotransmitter environment . Its most salient feature is its preference for D3 receptors; its D3 binding affinity is higher than dopamine’s affinity for this receptor . This unique D3 blockade can improve negative symptoms and cognitive deficits among patients with schizophrenia .
Biochemical Pathways
DCAR’s interaction with its targets affects several biochemical pathways. The partial agonism effect of DCAR may reverse the inhibition of over-expressed D3 receptors on dopaminergic neurons projecting from the ventral tegmental area to the prefrontal cortex, leading to normalization of dopamine release within the prefrontal cortex . The activity of DCAR on 5-HT1A and 5-HT2A receptors helps to improve psychotic or manic symptoms, as well as lower the occurrence of extrapyramidal symptoms .
Pharmacokinetics
DCAR is extensively metabolized by the liver, mainly by CYP3A4 and to a lesser extent by CYP2D6 . The pharmacokinetics of DCAR were described by a two-compartment model with linear elimination . The median time to 90% of steady state was approximately 1 week for cariprazine and DCAR .
Result of Action
The molecular and cellular effects of DCAR’s action are primarily related to its interaction with dopaminergic and serotonergic receptors. By acting as a partial agonist at these receptors, DCAR can modulate neurotransmitter activity in the brain, which can lead to improvements in symptoms of schizophrenia and bipolar disorder .
Action Environment
The action, efficacy, and stability of DCAR can be influenced by various environmental factors. For instance, the metabolism of DCAR can be affected by the presence of other drugs that inhibit or induce CYP3A4 or CYP2D6 . Furthermore, patient characteristics such as race, sex, and weight can influence the pharmacokinetics of DCAR .
Biochemische Analyse
Biochemical Properties
Desmethyl cariprazine, like cariprazine, shows high affinity for human D3, D2L, 5-HT1A, 5-HT2A, and 5-HT2B receptors . It is hypothesized that the mechanism of action of desmethyl cariprazine is mediated through the partial agonism of dopamine D2/D3 receptors, serotonin 5-HT1A receptors, and antagonism of serotonin 5-HT2A receptors .
Cellular Effects
Desmethyl cariprazine, through its action on D2/D3 and 5-HT1A receptors, can influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Desmethyl cariprazine’s mechanism of action is hypothesized to be mediated through the partial agonism of dopamine D2/D3 receptors, serotonin 5-HT1A receptors, and antagonism of serotonin 5-HT2A receptors . It also shows a low affinity for alpha-type 1A receptors, where it acts as an antagonist .
Temporal Effects in Laboratory Settings
The pharmacokinetics of desmethyl cariprazine were described by a two-compartment model with linear elimination . The median time to 90% of steady state was approximately 1 week for cariprazine and desmethyl cariprazine .
Metabolic Pathways
Desmethyl cariprazine is a major metabolite of cariprazine, which is extensively metabolized by CYP3A4 and, to a lesser extent, by CYP2D6 . Desmethyl cariprazine is further metabolized into didesmethyl-cariprazine (DDCAR) by CYP3A4 and CYP2D6 .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Desmethylcariprazin wird über den Stoffwechselweg von Cariprazin synthetisiert. Cariprazin wird hauptsächlich durch Cytochrom P450 3A4 und in geringerem Umfang durch Cytochrom P450 2D6-Enzyme extensiv metabolisiert, um this compound und Dithis compound zu bilden .
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet die Synthese von Cariprazin, gefolgt von seiner metabolischen Umwandlung. Der Prozess umfasst die Verwendung stabilisierter pharmazeutischer Formulierungen, die Cariprazin-Premix oder feste Dispersionen zusammen mit verschiedenen Hilfsstoffen enthalten, um die gewünschte Bioverfügbarkeit und Stabilität zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Desmethylcariprazin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Umfasst den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Reagenzien sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Häufige Reagenzien sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Häufige Reagenzien sind Halogene und Nukleophile.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion zu deoxygenierten Verbindungen führen kann .
Vergleich Mit ähnlichen Verbindungen
Cariprazine: The parent compound, which shares similar pharmacological properties.
Didesmethyl Cariprazine: Another major metabolite of cariprazine with similar receptor binding profiles.
Uniqueness: Desmethyl cariprazine is unique in its higher selectivity for dopamine D3 receptors compared to cariprazine and didesmethyl cariprazine. This selectivity may offer advantages in treating cognitive and functional impairments associated with psychiatric disorders .
Eigenschaften
IUPAC Name |
1-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]-3-methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30Cl2N4O/c1-23-20(27)24-16-7-5-15(6-8-16)9-10-25-11-13-26(14-12-25)18-4-2-3-17(21)19(18)22/h2-4,15-16H,5-14H2,1H3,(H2,23,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQLLTKSISGWHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
839712-15-1 | |
| Record name | Desmethyl cariprazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0839712151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DESMETHYL CARIPRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/286RCD7025 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


